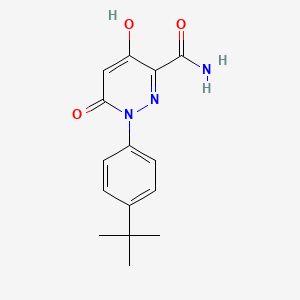

1-(4-(Tert-butyl)phenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Description

1-(4-(Tert-butyl)phenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is a pyridazine derivative characterized by a tert-butyl-substituted phenyl ring at position 1 and a carboxamide group at position 2. For instance, the tert-butyl group is known to enhance lipophilicity and metabolic stability, which could influence bioavailability .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-15(2,3)9-4-6-10(7-5-9)18-12(20)8-11(19)13(17-18)14(16)21/h4-8,19H,1-3H3,(H2,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJLWHDNYHLHCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Tert-butyl)phenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is a compound of interest due to its potential biological activities. It is characterized by a pyridazine ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including synthesis, mechanisms, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.33 g/mol. The structure features a tert-butyl group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.33 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine core and subsequent functionalization with hydroxy and carboxamide groups. Specific methods may vary but often include condensation reactions under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridazine have shown efficacy against various bacterial strains. The presence of the hydroxy group may enhance the compound's ability to interact with microbial cell walls or enzymes essential for bacterial survival.

Antitumor Activity

The antitumor potential of pyridazine derivatives has been documented in several studies. These compounds often act by inhibiting specific kinases or other proteins involved in cancer cell proliferation. Case studies suggest that the introduction of bulky groups like tert-butyl enhances selectivity towards cancer cells while minimizing effects on normal cells.

The biological activity of this compound may involve:

- Enzyme Inhibition : Interaction with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to reduced inflammatory responses.

- Receptor Modulation : Potential binding to nuclear receptors involved in cellular growth and differentiation.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The results indicated that modifications at the para position of the phenyl ring significantly enhanced activity (Murlykina et al., 2015).

Study 2: Antitumor Activity

A recent study explored the antitumor effects of pyridazine derivatives in vitro and in vivo models. The results showed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as chemotherapeutic agents (Koz’minykh et al., 2020).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares the target compound with three structurally related pyridazinecarboxamides:

Functional Group Impact on Properties

- Carboxamide vs. Ester: The target compound’s carboxamide group (vs.

- Substituent Effects: The tert-butyl group in the target compound and contributes to steric bulk and metabolic stability compared to the phenoxyphenyl group in or trifluoromethyl groups in . The latter’s CF₃ substituents increase electronegativity and resistance to oxidative metabolism .

Research Findings and Limitations

- Stability : Tert-butyl-substituted compounds (e.g., ) are generally stable under standard storage conditions, but the carboxamide group may introduce sensitivity to prolonged exposure to moisture or acidic/basic conditions.

- Limitations : Predicted data (e.g., pKa, boiling point) rely on computational models and may deviate from experimental values. Biological activity data (e.g., IC₅₀, receptor binding) are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.